molecular formula C10H15N3O3S B2835728 Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate CAS No. 946283-69-8

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2835728
CAS No.: 946283-69-8
M. Wt: 257.31
InChI Key: NIFKZDDHKCTCHQ-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is a complex chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is utilized in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety and hazards of thiazoles can vary depending on the specific compound. Some thiazole derivatives are used as drugs and have been found to have lesser side effects .

Future Directions

Thiazoles have diverse biological activities, and researchers are continually working on the design and development of different thiazole derivatives . Future research may focus on synthesizing new thiazole compounds with improved efficacy and lesser side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with carbamate groups under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction. For instance, one common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups.

Comparison with Similar Compounds

Similar Compounds

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

    Sulfur Drugs: Thiazole derivatives used as antibiotics due to their antimicrobial properties.

    Biocides and Fungicides: Thiazole-based compounds used in agriculture to protect crops from pests and diseases.

Uniqueness

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-3-4-11-8(14)5-7-6-17-9(12-7)13-10(15)16-2/h6H,3-5H2,1-2H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKZDDHKCTCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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